molecular formula C17H13ClN4S B15087006 5-(3-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478255-19-5

5-(3-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15087006
CAS No.: 478255-19-5
M. Wt: 340.8 g/mol
InChI Key: WNXMXIHAKAEEGC-CEGJKDKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole derivative. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the imine group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N’-(3-phenyl-2-propenylidene)-1-benzothiophene-2-carbohydrazide
  • 3-Chloro-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide

Uniqueness

5-(3-Chlorophenyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the presence of the triazole ring and the thiol group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

478255-19-5

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H13ClN4S/c18-15-10-4-9-14(12-15)16-20-21-17(23)22(16)19-11-5-8-13-6-2-1-3-7-13/h1-12H,(H,21,23)/b8-5+,19-11+

InChI Key

WNXMXIHAKAEEGC-CEGJKDKLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.